molecular formula C14H12F3NO2 B1329149 4-(3-Methoxyphenoxy)-2-(trifluoromethyl)aniline CAS No. 946784-63-0

4-(3-Methoxyphenoxy)-2-(trifluoromethyl)aniline

Cat. No.: B1329149
CAS No.: 946784-63-0
M. Wt: 283.24 g/mol
InChI Key: VUPJYAKNRKKHKI-UHFFFAOYSA-N
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Description

4-(3-Methoxyphenoxy)-2-(trifluoromethyl)aniline is an organic compound that features both a methoxyphenoxy group and a trifluoromethyl group attached to an aniline core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Methoxyphenoxy)-2-(trifluoromethyl)aniline typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Common industrial methods include continuous flow synthesis and the use of high-efficiency catalysts .

Chemical Reactions Analysis

Types of Reactions

4-(3-Methoxyphenoxy)-2-(trifluoromethyl)aniline undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using iron and hydrochloric acid.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

Scientific Research Applications

4-(3-Methoxyphenoxy)-2-(trifluoromethyl)aniline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(3-Methoxyphenoxy)-2-(trifluoromethyl)aniline depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets .

Comparison with Similar Compounds

Similar Compounds

    4-(3-Methoxyphenoxy)-3-(trifluoromethyl)aniline: Similar structure but with the trifluoromethyl group in a different position.

    4-Methoxy-3-(trifluoromethyl)aniline: Lacks the phenoxy group, making it less complex.

    3-Methoxy-4-(trifluoromethyl)aniline: Another positional isomer with different chemical properties.

Uniqueness

4-(3-Methoxyphenoxy)-2-(trifluoromethyl)aniline is unique due to the specific positioning of its functional groups, which can significantly influence its reactivity and interactions with other molecules. The combination of a methoxyphenoxy group and a trifluoromethyl group provides a balance of electronic and steric effects, making it a versatile compound for various applications .

Properties

IUPAC Name

4-(3-methoxyphenoxy)-2-(trifluoromethyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12F3NO2/c1-19-9-3-2-4-10(7-9)20-11-5-6-13(18)12(8-11)14(15,16)17/h2-8H,18H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUPJYAKNRKKHKI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC=C1)OC2=CC(=C(C=C2)N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801221504
Record name 4-(3-Methoxyphenoxy)-2-(trifluoromethyl)benzenamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801221504
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

946784-63-0
Record name 4-(3-Methoxyphenoxy)-2-(trifluoromethyl)benzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=946784-63-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(3-Methoxyphenoxy)-2-(trifluoromethyl)benzenamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801221504
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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